N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of bromothiophene, chlorophenyl, phenyl, triazole, and acetohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Synthesis of the triazole derivative: The hydrazide is then reacted with a suitable aldehyde or ketone to form the triazole derivative.
Coupling with bromothiophene: The triazole derivative is subsequently coupled with 5-bromothiophene-2-carbaldehyde under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, leading to the inhibition of microbial or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of both bromothiophene and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.
Properties
Molecular Formula |
C21H15BrClN5OS2 |
---|---|
Molecular Weight |
532.9 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H15BrClN5OS2/c22-18-11-10-17(31-18)12-24-25-19(29)13-30-21-27-26-20(14-4-2-1-3-5-14)28(21)16-8-6-15(23)7-9-16/h1-12H,13H2,(H,25,29)/b24-12+ |
InChI Key |
URRXVSPFQZFJAC-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(S4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(S4)Br |
Origin of Product |
United States |
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